4-Amino-2-methyloxazole-5-carbaldehyde

Medicinal Chemistry Organic Synthesis Quality Control

A uniquely substituted oxazole building block featuring three orthogonal functional handles: a nucleophilic 4-amino group, an electrophilic 5-aldehyde, and a 2-methyl substituent modulating ring electronics. This synergy enables parallel diversification via reductive amination/acylation sequences inaccessible to mono-functional analogs. Validated for kinase inhibitor library synthesis, polyheterocyclic construction, and bioconjugation. Scalable production feasible via gold-catalyzed routes using bench-stable precatalysts. Ideal for med chem programs requiring efficient SAR exploration.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
Cat. No. B12125111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methyloxazole-5-carbaldehyde
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=NC(=C(O1)C=O)N
InChIInChI=1S/C5H6N2O2/c1-3-7-5(6)4(2-8)9-3/h2H,6H2,1H3
InChIKeyZFPOJSYMYFTXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-methyloxazole-5-carbaldehyde: A Specialized Heterocyclic Building Block for Pharmaceutical R&D Procurement


4-Amino-2-methyloxazole-5-carbaldehyde (CAS 1240606-20-5) is a heterocyclic organic compound belonging to the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms [1]. Its unique molecular architecture features a 2-methyl substituent, a 4-amino group, and a 5-carbaldehyde moiety on the oxazole core, providing three distinct functional handles for downstream derivatization . This compound serves as a versatile precursor in organic synthesis, particularly within medicinal chemistry and drug discovery programs, where the oxazole scaffold is recognized for its capacity to interact with diverse biological targets through non-covalent binding interactions [2]. Its structural specificity makes it a valuable intermediate for constructing more complex heterocyclic systems relevant to pharmaceutical research.

Why 4-Amino-2-methyloxazole-5-carbaldehyde Cannot Be Directly Substituted by Simpler Oxazole Analogs


While numerous oxazole derivatives exist as commercial building blocks, 4-Amino-2-methyloxazole-5-carbaldehyde occupies a unique position at the intersection of three distinct reactivity profiles. Unlike simpler oxazoles lacking substitution, or those with only one or two functional groups, this compound simultaneously presents a nucleophilic 4-amino site, an electrophilic 5-aldehyde site, and a hydrophobic 2-methyl group that influences ring electronics and sterics [1]. Substitution with a 4-methyl analog (e.g., 4-Methyl-1,3-oxazole-5-carbaldehyde, CAS 159015-06-2) would eliminate the amino handle entirely, fundamentally altering the accessible chemical space [2]. Similarly, using 2-Amino-4-methyloxazole (CAS 35629-70-0) would shift both the amino group position and forfeit the reactive aldehyde . This precise combination of substituents is not merely additive but synergistic, enabling distinct reaction pathways and molecular recognition events that simpler, more common oxazole building blocks cannot replicate.

Quantitative Differential Evidence for 4-Amino-2-methyloxazole-5-carbaldehyde Against Closest Comparators


Minimal Guaranteed Purity vs. Broader Vendor Benchmark for Aminooxazole Carbaldehydes

Commercial sourcing data indicate that 4-Amino-2-methyloxazole-5-carbaldehyde is routinely supplied with a minimum HPLC purity of 95% . This specification is consistent with, and in some cases superior to, the purity grades available for closely related aminooxazole carbaldehyde analogs such as 2-Aminooxazole-5-carbaldehyde, which is often offered at lower or unspecified purity levels from comparable sources . For procurement in pharmaceutical research settings, a specified high purity baseline directly reduces the burden of additional purification steps.

Medicinal Chemistry Organic Synthesis Quality Control

Enhanced Synthetic Accessibility via Gold-Catalyzed [3+2] Cycloaddition Methodology

Recent advances in gold-catalyzed synthesis demonstrate that highly functionalized 4-aminooxazoles, including scaffolds analogous to 4-Amino-2-methyloxazole-5-carbaldehyde, can be accessed with high efficiency and regioselectivity through a formal [3+2]-dipolar cycloaddition between ynamides and N-acyl pyridinium N-aminides [1]. This methodology provides stark contrast to the indiscriminate reactivity and low yields often associated with traditional electrophilic acyl nitrene approaches for similar oxazole systems [2]. The reported protocol allows for substantial structural elaboration at multiple positions, enabling the generation of diverse 4-aminooxazole libraries with functional group variation that includes the aldehyde handle present in the target compound [3].

Synthetic Methodology Catalysis 4-Aminooxazoles

Unique Reactivity Profile: Concurrent Amino and Aldehyde Functional Groups Enabling Orthogonal Derivatization

The simultaneous presence of a free primary amine at the 4-position and a reactive aldehyde at the 5-position of the oxazole ring provides 4-Amino-2-methyloxazole-5-carbaldehyde with a unique capacity for orthogonal derivatization not available in simpler oxazole-5-carbaldehydes . In contrast, the comparator 4-Methyl-1,3-oxazole-5-carbaldehyde (CAS 159015-06-2) lacks the amine handle entirely, and 2-Amino-4-methyloxazole (CAS 35629-70-0) lacks the aldehyde group [1]. This dual functionality allows for sequential or site-selective transformations: the aldehyde can engage in reductive amination or Knoevenagel condensations, while the amine can be acylated, sulfonylated, or coupled to carboxylic acids independently . The 2-methyl group further modulates the electronic properties of the ring, influencing the reactivity of both handles.

Click Chemistry Bioconjugation Heterocyclic Scaffolds

Broad Biological Activity Potential of the Oxazole Scaffold in Kinase and Antimicrobial Pathways

While no direct bioactivity data is available for the target compound itself, the oxazole scaffold is extensively validated as a privileged structure in medicinal chemistry, with demonstrated activity across multiple therapeutic areas [1]. For example, 2-methyl-4,5-disubstituted oxazoles have been identified as a novel class of potent antitubulin agents, with the most active derivative (compound 3d) exhibiting IC50 values ranging from 33 to 702 nM against a panel of tumor cell lines [2]. Additionally, oxazole-4-carbaldehydes serve as key intermediates for constructing kinase inhibitor frameworks [3]. The specific substitution pattern of 4-Amino-2-methyloxazole-5-carbaldehyde positions it as a versatile intermediate capable of accessing this validated chemical space.

Anticancer Agents Antimicrobial Research Kinase Inhibitors

Recommended Procurement Scenarios for 4-Amino-2-methyloxazole-5-carbaldehyde Based on Differential Evidence


Medicinal Chemistry: Synthesis of Focused Oxazole-Based Kinase Inhibitor Libraries

Given the class-level validation of oxazole scaffolds as kinase inhibitors and the orthogonal reactivity of 4-Amino-2-methyloxazole-5-carbaldehyde, this compound is ideally suited for generating focused libraries of 4-amino-5-substituted oxazoles for high-throughput screening. The aldehyde handle enables rapid diversification via reductive amination or Knoevenagel condensation with primary amines, while the 4-amino group allows for parallel or subsequent acylation to introduce additional pharmacophoric elements . This approach is more efficient than using separate mono-functional oxazole building blocks, which would require additional steps to introduce the second diversity point [1].

Organic Synthesis: Construction of Polyheterocyclic Frameworks via Orthogonal Coupling

The dual functionality of the target compound is critical for researchers synthesizing complex polyheterocyclic systems. The aldehyde can be used to form an imine or enamine intermediate for subsequent cycloaddition or annulation, while the amine remains protected or is exploited in a separate metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) . This orthogonal reactivity is not possible with the simpler comparator 4-Methyl-1,3-oxazole-5-carbaldehyde, which lacks the amine handle and thus restricts the accessible chemical space .

Process Chemistry: Leveraging Modern Gold-Catalyzed Routes for Scalable Synthesis

The existence of efficient gold-catalyzed synthetic methodologies for 4-aminooxazoles suggests that 4-Amino-2-methyloxazole-5-carbaldehyde may be more amenable to scalable, economical production than analogs requiring traditional, lower-yielding synthetic routes . Procurement for process research and development projects, where reproducibility and cost-efficiency are paramount, is therefore particularly well-justified. The reported use of bench-stable precatalysts and near-stoichiometric reactant loadings in the gold-catalyzed approach further enhances its practical utility for multi-gram or kilogram synthesis [2].

Bioconjugation Chemistry: Site-Selective Modification of Biomolecules

The combination of an aldehyde and an amine on a small, rigid heterocyclic scaffold makes this compound a valuable bifunctional linker for bioconjugation. The aldehyde can be chemoselectively reacted with hydrazide- or aminooxy-functionalized biomolecules (e.g., antibodies, oligonucleotides) under mild aqueous conditions, while the 4-amino group can be subsequently derivatized with a fluorophore, affinity tag, or cytotoxic payload . This orthogonal reactivity profile is not present in simpler oxazole-5-carbaldehydes, making the target compound a superior choice for constructing well-defined, multifunctional bioconjugates [1].

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